molecular formula C14H11N B2892812 1-(naphthalen-2-yl)-1H-pyrrole CAS No. 412284-19-6

1-(naphthalen-2-yl)-1H-pyrrole

Cat. No. B2892812
CAS RN: 412284-19-6
M. Wt: 193.249
InChI Key: RZOKCPPMEHWLQH-UHFFFAOYSA-N
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Description

The compound “1-(naphthalen-2-yl)-1H-pyrrole” seems to be a derivative of naphthalene and pyrrole . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound “1-(naphthalen-2-yl)-1H-pyrrole” would be a combination of these two structures .


Synthesis Analysis

While specific synthesis methods for “1-(naphthalen-2-yl)-1H-pyrrole” were not found, there are general methods for synthesizing naphthalene derivatives. For instance, 2-naphthol has been used in the design and synthesis of various heterocyclic compounds due to its unique reactivity, easy accessibility, and low cost .

Scientific Research Applications

Organocatalysis

1-(Naphthalen-2-yl)-1H-pyrrole derivatives show potential as organocatalysts. For instance, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, effectively catalyzes asymmetric Michael addition reactions, offering good to high yield and excellent enantioselectivities. This catalyst is believed to form hydrogen bonds with reactants like β-nitrostyrene, which is crucial for its catalytic activity (Cui Yan-fang, 2008).

Conducting Polymers

Derivatives of 1-(naphthalen-2-yl)-1H-pyrrole, such as bis(pyrrol-2-yl) arylenes, have been used to create conducting polymers. These materials are synthesized through electropolymerization and exhibit low oxidation potentials, making them stable in their conducting form. This property is critical for applications in electronic devices (G. Sotzing et al., 1996).

Luminescence Sensing

Certain 1-(naphthalen-2-yl)-1H-pyrrole derivatives can function as sensitive luminescence sensors. For example, 1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol demonstrates bright white light emission and mechanochromic behavior. It can also act as a ratiometric luminescence sensor for detecting substances like Al3+ and pyrophosphate in solutions, making it useful in environmental monitoring and analytical chemistry (Sanghamitra Sinha et al., 2019).

Photoreaction Studies

The photoreaction of naphthalene with pyrrole, which generates products like 2-(1,4-dihydro-1-naphthyl)-pyrrole, has been explored to understand the reaction mechanisms involved. This research provides insights into the fluorescence quenching and solvent effects in such reactions, which are relevant for developing new materials and understanding chemical interactions (J. Mccullough et al., 1972).

Fluorescence 'Turn-On' Sensors

1-(Naphthalen-2-yl)-1H-pyrrole derivatives, like 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH), have been designed as dual chemo-sensors for metals like Al3+ and Zn2+. These compounds exhibit 'turn-on' luminescence properties and can detect trace amounts of these metals through complex formation, important for environmental and biological applications (Naren Mudi et al., 2021).

Future Directions

While specific future directions for “1-(naphthalen-2-yl)-1H-pyrrole” are not available, there is ongoing research into the synthesis and applications of naphthalene derivatives .

properties

IUPAC Name

1-naphthalen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKCPPMEHWLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-yl)-1H-pyrrole

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